molecular formula C20H22O2 B1679925 Norgestrienone CAS No. 848-21-5

Norgestrienone

Cat. No. B1679925
CAS RN: 848-21-5
M. Wt: 294.4 g/mol
InChI Key: GVDMJXQHPUYPHP-GUMHCPJTSA-N
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Description

Norgestrienone, also known as 17α-ethynyltrienolone, is a synthetic progestin, a type of medication that mimics the effects of the natural hormone progesterone. It has been used in hormonal contraception, often in combination with ethinylestradiol. This compound was developed by Roussel Uclaf and has been registered for use primarily in France .

Scientific Research Applications

Norgestrienone has been extensively studied for its applications in:

Safety and Hazards

When handling Norgestrienone, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norgestrienone is synthesized through a multi-step process starting from estrone. The key steps involve:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Norgestrienone exerts its effects by binding to progesterone receptors in the body. This binding mimics the action of natural progesterone, leading to changes in the endometrium and inhibition of ovulation. It also has some androgenic activity due to its affinity for androgen receptors .

Molecular Targets and Pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its specific combination of progestogenic and androgenic activities. Its structure, particularly the presence of the C9(11) double bond, enhances its androgenic activity compared to other 19-nortestosterone derivatives .

properties

CAS RN

848-21-5

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,8,10,12,17-18,22H,4-7,9,11H2,2H3/t17?,18?,19-,20-/m0/s1

InChI Key

GVDMJXQHPUYPHP-GUMHCPJTSA-N

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O

SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Appearance

Solid powder

Other CAS RN

848-21-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Norgestrienone;  Ogyline;  Planor;  A 301;  A301;  A-301

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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